methyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, a tetrahydropyran ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the tetrahydropyran ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Formation of the benzoate ester: This can be done through esterification of the corresponding benzoic acid derivative.
Coupling of the components: The final step involves coupling the tetrahydropyran and phenyl components with the benzoate ester under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid: This compound has a similar structure but includes a butanoic acid group instead of a benzoate ester.
Methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate: This compound has a similar structure but with a different substitution pattern on the benzoate ester.
Uniqueness
Methyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research.
Properties
CAS No. |
897314-38-4 |
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Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 4-[(4-phenyloxane-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H21NO4/c1-24-18(22)15-7-9-17(10-8-15)21-19(23)20(11-13-25-14-12-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,21,23) |
InChI Key |
FRUCQRUHVGSMRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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